molecular formula C10H19NS3 B14495237 3-Sulfanylpropyl cyclohexylcarbamodithioate CAS No. 64226-30-8

3-Sulfanylpropyl cyclohexylcarbamodithioate

Cat. No.: B14495237
CAS No.: 64226-30-8
M. Wt: 249.5 g/mol
InChI Key: UJINWMALEKRNLJ-UHFFFAOYSA-N
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Description

3-Sulfanylpropyl cyclohexylcarbamodithioate is a chemical compound known for its unique structure and properties It contains a sulfanyl group attached to a propyl chain, which is further connected to a cyclohexylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylpropyl cyclohexylcarbamodithioate typically involves the reaction of cyclohexyl isothiocyanate with 3-mercaptopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylpropyl cyclohexylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Sulfanylpropyl cyclohexylcarbamodithioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Sulfanylpropyl cyclohexylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The compound may also interact with other cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Sulfanylmethyl-4-aminomethylpyrroles: These compounds have similar sulfanyl groups and are used in similar applications.

    N-cyclohexyl dithiocarbamate cyclohexylammonium salt: Another compound with a similar dithiocarbamate moiety.

Uniqueness

3-Sulfanylpropyl cyclohexylcarbamodithioate is unique due to its specific combination of a sulfanyl group and a cyclohexylcarbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

64226-30-8

Molecular Formula

C10H19NS3

Molecular Weight

249.5 g/mol

IUPAC Name

3-sulfanylpropyl N-cyclohexylcarbamodithioate

InChI

InChI=1S/C10H19NS3/c12-7-4-8-14-10(13)11-9-5-2-1-3-6-9/h9,12H,1-8H2,(H,11,13)

InChI Key

UJINWMALEKRNLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)SCCCS

Origin of Product

United States

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